3-(cyclopentyloxy)phenol

Overview

Description

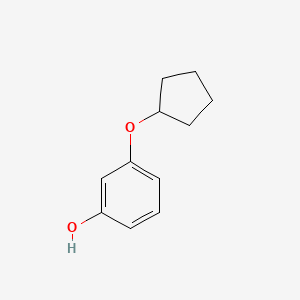

3-(cyclopentyloxy)phenol is an organic compound characterized by a phenolic structure with a cyclopentyloxy group attached to the third carbon of the benzene ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and significant biological activities .

Preparation Methods

The synthesis of 3-(cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-hydroxyphenol with a cyclopentyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) and may involve a phase transfer catalyst to enhance the reaction rate .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

3-(cyclopentyloxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Electrophilic Substitution: The phenolic hydroxyl group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved .

Scientific Research Applications

3-(cyclopentyloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclopentyloxy)phenol primarily involves its ability to donate hydrogen atoms and scavenge free radicals. This antioxidant activity is attributed to the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS) and prevent oxidative damage to cells .

At the molecular level, the compound interacts with various cellular pathways, including the activation of antioxidant response elements (ARE) via the Nrf2 pathway and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .

Comparison with Similar Compounds

3-(cyclopentyloxy)phenol can be compared to other phenolic compounds such as:

Pyrogallol (1,2,3-trihydroxybenzene): Known for its strong antioxidant properties due to multiple hydroxyl groups.

Hydroxyquinol (1,2,4-trihydroxybenzene): Similar in structure but with different hydroxyl group positions, affecting its reactivity and biological activity.

Phloroglucinol (1,3,5-trihydroxybenzene): Another phenolic compound with unique properties and applications in medicine and industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .

Biological Activity

3-(Cyclopentyloxy)phenol, a substituted phenolic compound with the molecular formula , features a cyclopentyl group attached via an ether linkage to a phenolic structure. This configuration imparts unique chemical and biological properties, making it a subject of interest in various scientific fields, including pharmacology and biochemistry.

This compound can be synthesized through several methods, allowing for controlled modification of its structure. The synthesis typically involves the reaction of cyclopentanol with a suitable phenolic precursor, resulting in the formation of the ether linkage. This compound is categorized as a phenolic ether, which generally exhibits distinct properties due to the presence of the hydroxyl group (-OH) on the aromatic ring.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

- Antioxidant Activity : Phenolic compounds are widely recognized for their antioxidant properties. This compound demonstrates significant free radical scavenging ability, which may help in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its use as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

- Potential as a Drug Candidate : Recent studies have investigated this compound's interaction with viral proteins, particularly in the context of SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to viral helicase proteins, indicating potential as an antiviral agent .

The biological effects of this compound are primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, altering their activity and influencing cellular functions.

- Binding Affinity : Computational studies have demonstrated that this compound has favorable binding affinities with certain proteins, which may contribute to its therapeutic effects against viral infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxyphenyl Ether | Phenolic Ether | Strong antioxidant properties |

| 2-Cyclohexylphenol | Cycloalkyl Phenol | Greater hydrophobicity affecting solubility |

| 3-Methoxyphenol | Methoxy-substituted | Known for its use as a flavoring agent |

| 2-(Cyclopropoxy)phenol | Cyclopropyl Ether | Smaller cyclic structure impacting reactivity |

The presence of the cyclopentyl group in this compound contributes to its unique physical and chemical properties compared to other substituted phenols.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, demonstrating comparable efficacy to well-known antioxidants like vitamin C .

- Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth significantly, supporting its potential application in developing new antimicrobial agents.

- Viral Inhibition Studies : Molecular docking simulations revealed that this compound binds with high affinity to the nsp13 helicase of SARS-CoV-2, suggesting it could serve as a lead compound for antiviral drug development against COVID-19 .

Properties

IUPAC Name |

3-cyclopentyloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMBIOZYGZDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460114 | |

| Record name | Phenol, 3-(cyclopentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163419-05-4 | |

| Record name | Phenol, 3-(cyclopentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.